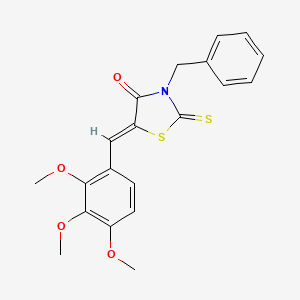
(4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a chlorobenzylidene group and a nitrophenyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorobenzylidene group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
- (4Z)-4-(2-bromobenzylidene)-2-(2-bromo-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(2-fluorobenzylidene)-2-(2-fluoro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(2-methylbenzylidene)-2-(2-methyl-5-nitrophenyl)-1,3-oxazol-5(4H)-one
Comparison: Compared to its analogs, (4Z)-4-(2-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one exhibits unique reactivity due to the presence of chloro substituents. These substituents enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group contributes to its potential biological activity, making it a valuable compound for medicinal research.
Eigenschaften
Molekularformel |
C16H8Cl2N2O4 |
|---|---|
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-12-4-2-1-3-9(12)7-14-16(21)24-15(19-14)11-8-10(20(22)23)5-6-13(11)18/h1-8H/b14-7- |
InChI-Schlüssel |
RBRIWJAJVCOVBV-AUWJEWJLSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11684136.png)

![N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11684143.png)
![2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11684144.png)
![(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684151.png)

![2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11684170.png)
![7-chloro-4-(4-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11684171.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B11684181.png)

![(3-chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11684192.png)

![(5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11684202.png)
